N-[4-(SEC-BUTYL)PHENYL]-N'-(3-PYRIDYLMETHYL)UREA
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Overview
Description
N-[4-(SEC-BUTYL)PHENYL]-N’-(3-PYRIDYLMETHYL)UREA is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(SEC-BUTYL)PHENYL]-N’-(3-PYRIDYLMETHYL)UREA typically involves the reaction of 4-(sec-butyl)aniline with 3-pyridylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(SEC-BUTYL)PHENYL]-N’-(3-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(sec-butyl)phenyl]-N’-(3-pyridylmethyl)urea oxides, while reduction may yield N-[4-(sec-butyl)phenyl]-N’-(3-pyridylmethyl)urea alcohols.
Scientific Research Applications
N-[4-(SEC-BUTYL)PHENYL]-N’-(3-PYRIDYLMETHYL)UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-[4-(SEC-BUTYL)PHENYL]-N’-(3-PYRIDYLMETHYL)UREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-di-sec-Butyl-p-phenylenediamine: Similar structure but different functional groups.
N-(4-SEC-BUTYL-PHENYL)-BENZAMIDE: Similar aromatic component but different substituents.
N-(SEC-BUTYL)-N-(4-(SEC-BUTYL(4-METHOXYBENZOYL)AMINO)PHENYL)-4-METHOXYBENZAMIDE: Similar aliphatic component but different aromatic substituents.
Uniqueness
This detailed article provides a comprehensive overview of N-[4-(SEC-BUTYL)PHENYL]-N’-(3-PYRIDYLMETHYL)UREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-13(2)15-6-8-16(9-7-15)20-17(21)19-12-14-5-4-10-18-11-14/h4-11,13H,3,12H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSNZXYRYCRBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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